N-(1H-pyrrol-2-ylmethyl)cyclopropanamine molecular structure elucidation
N-(1H-pyrrol-2-ylmethyl)cyclopropanamine molecular structure elucidation
An In-depth Technical Guide to the Molecular Structure Elucidation of N-(1H-pyrrol-2-ylmethyl)cyclopropanamine
Abstract
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of N-(1H-pyrrol-2-ylmethyl)cyclopropanamine (C₈H₁₂N₂, Molecular Weight: 136.2 g/mol )[1]. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but the underlying scientific rationale for each analytical choice. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow that confirms the molecular identity and connectivity with a high degree of confidence.
Introduction: The Imperative of Structural Verification
N-(1H-pyrrol-2-ylmethyl)cyclopropanamine is a molecule of interest due to its composite structure, incorporating a pyrrole ring, a flexible methylene linker, and a strained cyclopropane ring. Such motifs are prevalent in pharmacologically active compounds. Accurate structural elucidation is paramount; it is the bedrock upon which all subsequent research—from understanding reaction mechanisms to predicting biological activity and ensuring intellectual property—is built.[2] This guide eschews a simple recitation of methods, instead focusing on a logical, evidence-based narrative that pieces together the molecular puzzle.
The core of our approach lies in the synergistic use of complementary spectroscopic techniques.[3] Each method probes different aspects of the molecule's physical properties, and their combined data provide a cross-verifiable and unambiguous structural assignment.
Mass Spectrometry: Determining the Molecular Blueprint
Principle of Causality: Mass spectrometry provides the foundational data point: the molecule's mass and, by extension, its elemental composition. It also offers a glimpse into the molecule's stability and fragmentation pathways, which are direct consequences of its bonding arrangement.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
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Introduction: The sample is introduced into the mass spectrometer's ionization chamber.
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Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
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Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.
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Analysis: The ions are accelerated through a magnetic field and separated based on their mass-to-charge ratio (m/z).
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Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation and Trustworthiness
The mass spectrum provides two key pieces of evidence for the structure of N-(1H-pyrrol-2-ylmethyl)cyclopropanamine.
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The Nitrogen Rule: For a molecule with an even number of nitrogen atoms, the molecular ion peak will have an even nominal mass.[4][5] Our target molecule has two nitrogen atoms, and its molecular weight of 136.2 Da is consistent with this rule, providing the first layer of validation.
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Fragmentation Analysis: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For secondary amines, α-cleavage (breaking the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway, leading to a resonance-stabilized iminium cation.[5][6]
Table 1: Predicted Mass Spectrometry Fragmentation for N-(1H-pyrrol-2-ylmethyl)cyclopropanamine
| Predicted m/z | Fragment Structure | Rationale for Formation |
| 136 | [C₈H₁₂N₂]⁺• | Molecular Ion (M⁺•) |
| 95 | [C₅H₅N-CH₂]⁺ | α-cleavage with loss of cyclopropylamine radical. |
| 81 | [C₅H₅NH₂]⁺ | Cleavage of the methylene bridge C-C bond. |
| 80 | [C₅H₄N]⁺ | Pyrrole ring fragment. |
| 56 | [C₃H₅-NH]⁺ | Cyclopropylamine fragment. |
This predicted fragmentation pattern provides a unique fingerprint. Observing these specific m/z peaks would lend significant, trustworthy evidence to the proposed connectivity of the pyrrole, methylene, and cyclopropanamine moieties.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle of Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. The energy required to excite a bond to a higher vibrational state is quantized and specific to the bond type and its chemical environment. This allows for the direct identification of the functional groups present in the molecule.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate, or in a suitable solvent.
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Analysis: The sample is placed in the path of a beam of infrared radiation.
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Data Acquisition: An interferometer measures the absorption of IR radiation at different frequencies.
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Transformation: A Fourier transform is applied to the interferogram to generate the IR spectrum (transmittance vs. wavenumber).
Data Interpretation and Trustworthiness
The IR spectrum should exhibit characteristic absorption bands that confirm the presence of the key functional groups in N-(1H-pyrrol-2-ylmethyl)cyclopropanamine.
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N-H Stretching: The presence of both a pyrrole N-H and a secondary amine N-H is a key structural feature. Secondary amines typically show a single, moderate N-H stretching band between 3350-3310 cm⁻¹.[7][8] The pyrrole N-H stretch also appears in this region, often as a broader band.
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C-H Stretching: The spectrum will differentiate between the sp²-hybridized C-H bonds of the pyrrole ring (appearing above 3000 cm⁻¹) and the sp³-hybridized C-H bonds of the methylene and cyclopropane groups (appearing below 3000 cm⁻¹).
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Ring Vibrations: The C=C and C-N stretching vibrations within the pyrrole ring provide a characteristic fingerprint in the 1600-1000 cm⁻¹ region.[9]
Table 2: Predicted IR Absorption Frequencies for N-(1H-pyrrol-2-ylmethyl)cyclopropanamine
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3400-3300 | N-H Stretch | Secondary Amine & Pyrrole |
| > 3000 | C-H Stretch | Aromatic (Pyrrole) |
| < 3000 | C-H Stretch | Aliphatic (CH₂, Cyclopropane) |
| ~1600-1450 | C=C Stretch | Pyrrole Ring |
| ~1350-1250 | C-N Stretch | Aromatic Amine (Pyrrole) |
| ~1250-1020 | C-N Stretch | Aliphatic Amine |
| ~910-665 | N-H Wag | Secondary Amine |
The observation of these distinct bands, particularly the single N-H stretch and the combination of aromatic and aliphatic C-H stretches, provides strong, self-validating evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Principle of Causality: NMR spectroscopy provides the most detailed structural information by mapping the carbon-hydrogen framework. It relies on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies (chemical shifts) that are highly dependent on their local electronic environment.[3][10]
¹H NMR Spectroscopy: Proton Environments
Data Interpretation and Trustworthiness: ¹H NMR reveals the number of different types of protons, their relative numbers (integration), and their connectivity (spin-spin splitting).
Table 3: Predicted ¹H NMR Spectral Data for N-(1H-pyrrol-2-ylmethyl)cyclopropanamine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-9.0 | broad singlet | 1H | Pyrrole NH | Deshielded proton on nitrogen in an aromatic system.[11][12] |
| ~6.7 | multiplet | 1H | Pyrrole H -5 | Aromatic proton adjacent to NH.[13] |
| ~6.1 | multiplet | 1H | Pyrrole H -3 | Aromatic proton. |
| ~6.0 | multiplet | 1H | Pyrrole H -4 | Aromatic proton. |
| ~3.8 | singlet | 2H | -CH ₂- | Methylene protons adjacent to two different rings. |
| ~2.2 | multiplet | 1H | Cyclopropane CH | Methine proton on the cyclopropane ring. |
| ~1.5 | broad singlet | 1H | Amine NH | Exchangeable proton on the secondary amine. |
| ~0.4-0.8 | multiplet | 4H | Cyclopropane CH ₂ | Diastereotopic methylene protons on the strained cyclopropane ring.[14] |
¹³C NMR Spectroscopy: The Carbon Framework
Data Interpretation and Trustworthiness: ¹³C NMR shows the number of unique carbon environments. Using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) further refines this by distinguishing between CH₃, CH₂, CH, and quaternary carbons.[10]
Table 4: Predicted ¹³C NMR Spectral Data for N-(1H-pyrrol-2-ylmethyl)cyclopropanamine (in CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~128 | No Signal | Pyrrole C -2 | Quaternary carbon of the pyrrole ring attached to the CH₂ group. |
| ~118 | Positive | Pyrrole C -5 | Aromatic CH carbon. |
| ~108 | Positive | Pyrrole C -3 | Aromatic CH carbon. |
| ~107 | Positive | Pyrrole C -4 | Aromatic CH carbon. |
| ~45 | Negative | -C H₂- | Aliphatic methylene carbon. |
| ~30 | Positive | Cyclopropane C H | Aliphatic methine carbon. |
| ~10-15 | Negative | Cyclopropane C H₂ | Highly shielded aliphatic methylene carbons due to ring strain.[15] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C and DEPT-135 spectra.
-
Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the ¹H signals and determine the chemical shifts and coupling constants for all signals.
Integrated Analysis: A Unified Structural Conclusion
No single technique provides the complete picture. The power of this approach lies in synthesizing the data from all three methods.
-
MS establishes the molecular formula (C₈H₁₂N₂) and suggests the major structural components through fragmentation.
-
IR confirms the presence of the required functional groups (N-H, aromatic ring, aliphatic chains).
-
NMR provides the definitive map of connectivity, showing precisely how the pyrrole, methylene, and cyclopropanamine units are pieced together. The unique upfield shifts in both ¹H and ¹³C NMR are a hallmark of the cyclopropane ring, while the distinct aromatic signals confirm the substituted pyrrole.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental and logical flow of the elucidation process.
Caption: Experimental and data integration workflow.
Caption: Logical validation of the proposed structure.
Conclusion
The structural elucidation of N-(1H-pyrrol-2-ylmethyl)cyclopropanamine is achieved through a systematic and integrated spectroscopic approach. Mass spectrometry confirms the molecular weight and elemental composition consistent with the C₈H₁₂N₂ formula. Infrared spectroscopy validates the presence of essential secondary amine, pyrrole, and aliphatic C-H functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the pyrrole, methylene bridge, and cyclopropane ring system. The congruence of data from these independent analytical techniques provides a robust and trustworthy confirmation of the molecule's structure, establishing a reliable foundation for any future investigation or application.
References
-
13C nmr spectrum of cyclopropane C3H6. Doc Brown's Advanced Organic Chemistry.
-
Structure Elucidation. Online Organic Chemistry Tutor.
-
¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate.
-
Pyrrole | C4H5N. PubChem.
-
Principles of Organic Spectroscopy. Open Access Journals.
-
Pyrrole(109-97-7) 1H NMR. ChemicalBook.
-
Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase.
-
Method of analysis of amine by mass spectrometry. Google Patents.
-
Analysis of the N.M.R. spectrum of pyrrole. ScienceDirect.
-
STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh.
-
SIFT-MS analysis of amines: unusually efficient O2 addition to the radical cation product. SpringerLink.
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts.
-
cyclopropane low high resolution H-1 proton nmr spectrum. Doc Brown's Advanced Organic Chemistry.
-
Organic Structure Elucidation Workbook. University of Notre Dame.
-
24.10 Spectroscopy of Amines. OpenStax.
-
Carbon-13 nuclear magnetic resonance spectra of monosubstituted cyclopropanes. ACS Publications.
-
1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate.
-
Video: Mass Spectrometry of Amines. JoVE.
-
Cyclopropane-1,1,2,2-tetracarbonitrile, 3-ethyl-3-methyl- - Optional[13C NMR]. SpectraBase.
-
N-(1H-Pyrrol-2-ylmethyl)cyclopropanamine. Santa Cruz Biotechnology.
-
The FTIR spectrum for Pyrrole. ResearchGate.
-
Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog.
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
-
IR: amines. University of Calgary.
Sources
- 1. N-(1H-Pyrrol-2-ylmethyl)cyclopropanamine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. jove.com [jove.com]
- 7. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 14. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
